molecular formula C11H11NO B11914067 2-(Aminomethyl)-5-hydroxynaphthalene

2-(Aminomethyl)-5-hydroxynaphthalene

Cat. No.: B11914067
M. Wt: 173.21 g/mol
InChI Key: VMXLANQFGTYZMD-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-hydroxynaphthalene is an organic compound that features a naphthalene ring substituted with an aminomethyl group at the 2-position and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reductive amination of 5-hydroxy-2-naphthaldehyde with formaldehyde and ammonia or an amine, followed by reduction with a suitable reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production methods for 2-(Aminomethyl)-5-hydroxynaphthalene may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-hydroxynaphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Ethers or esters.

Scientific Research Applications

2-(Aminomethyl)-5-hydroxynaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-hydroxynaphthalene involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the aminomethyl and hydroxyl groups on the naphthalene ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

6-(aminomethyl)naphthalen-1-ol

InChI

InChI=1S/C11H11NO/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-6,13H,7,12H2

InChI Key

VMXLANQFGTYZMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CN)C(=C1)O

Origin of Product

United States

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